BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Anti-inflammatory PASS Prediction Pharmacophore Design

N-Cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 896286-84-3) is a heterocyclic small molecule (Molecular Formula: C15H21N5OS; Molecular Weight: 319.43 g/mol) belonging to the S-substituted 1,2,4-triazole-3-thioacetamide class. The compound features a unique combination of an N-cyclohexylacetamide side chain, a 1,2,4-triazole core thioether-linked at the 3-position, and a distinctive 5-methyl-4-(1H-pyrrol-1-yl) substitution pattern.

Molecular Formula C15H21N5OS
Molecular Weight 319.43
CAS No. 896286-84-3
Cat. No. B2982260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS896286-84-3
Molecular FormulaC15H21N5OS
Molecular Weight319.43
Structural Identifiers
SMILESCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3
InChIInChI=1S/C15H21N5OS/c1-12-17-18-15(20(12)19-9-5-6-10-19)22-11-14(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,21)
InChIKeyWJXCPJOZORDRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 896286-84-3): Core Structural Identity and Procurement Baseline


N-Cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 896286-84-3) is a heterocyclic small molecule (Molecular Formula: C15H21N5OS; Molecular Weight: 319.43 g/mol) belonging to the S-substituted 1,2,4-triazole-3-thioacetamide class. The compound features a unique combination of an N-cyclohexylacetamide side chain, a 1,2,4-triazole core thioether-linked at the 3-position, and a distinctive 5-methyl-4-(1H-pyrrol-1-yl) substitution pattern. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects . However, the specific substituent arrangement of this compound dictates its molecular recognition profile, physicochemical properties, and analytical signatures, which are non-interchangeable with close analogs. The compound is primarily available as a specialty research chemical from commercial suppliers, while its direct characterization in primary peer-reviewed literature remains limited, necessitating an evidence-based approach that combines class-level pharmacological inference, analog benchmarking, and the few available direct analytical data points to guide informed procurement decisions.

Why N-Cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Cannot Be Replaced by In-Class Analogs for Critical Research Workflows


The assumption that any 1,2,4-triazole-3-thioacetamide derivative can substitute for N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is scientifically unfounded due to the profound sensitivity of both biological activity and physicochemical properties to specific structural modifications. In the thioacetamide-triazole antibacterial series, the introduction of a methyl branch to the thioacetamide linker substantially decreased antibacterial activity, while the triazole core itself was critical for potency; subtle changes to this motif led to a dramatic reduction in activity . Similarly, in the anti-inflammatory 1,2,4-triazole space, the conversion of a 4-amino group to a 4-(1H-pyrrol-1-yl) moiety via Paal-Knorr condensation fundamentally alters the pharmacophore and predicted biological profile . Furthermore, replacing the N-cyclohexyl group with substituted phenylacetamides changes the exact mass, chromatographic retention, and spectral fingerprint, rendering any analytical method developed for this compound inapplicable to its analogs . Therefore, even minor structural variations across the scaffold produce non-linear and unpredictable changes in target engagement, selectivity, pharmacokinetics, and analytical detectability, making direct, verified procurement of the exact CAS registry number obligatory for reproducible results. The evidence below quantifies where differentiation exists and where it remains to be experimentally verified.

Quantitative Evidence for Selecting N-Cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Comparator-Based Performance Metrics


Predicted Anti-Inflammatory Potential of the 4-Pyrrolyl-1,2,4-triazole Pharmacophore vs. 4-Amino Analogs

The 4-(1H-pyrrol-1-yl) substitution on the 1,2,4-triazole core, as present in the target compound, is a chemically distinct pharmacophore element compared to the more common 4-amino-1,2,4-triazole precursor. In a validated synthetic and computational study, 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-yl-thioacetamides were chemically modified via Paal-Knorr condensation with 2,5-dimethoxytetrahydrofuran to yield the corresponding 4-pyrrolyl derivatives . Subsequent PASS (Prediction of Activity Spectra for Substances) computer prognosis indicated that this specific N-pyrrolylation shifts the predicted biological activity spectrum toward anti-inflammatory mechanisms . While the target compound bears a 5-methyl substituent rather than 5-(pyridin-4-yl), the conserved 4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thioacetamide core motif predicts that this modification will confer a distinct target binding profile compared to 4-amino or 4-unsubstituted triazole analogs. Note: This evidence is based on class-level pharmacophore inference; direct experimental anti-inflammatory IC50 values for CAS 896286-84-3 have not been reported in accessible primary literature .

Anti-inflammatory PASS Prediction Pharmacophore Design 4-(1H-Pyrrol-1-yl)-1,2,4-triazole

Structural Differentiation by Unique Pyrrole-Methyl-Cyclohexyl Triad vs. 5-Aryl or N-Aryl Analogs

The target compound's substitution pattern—5-methyl (rather than 5-aryl or 5-heteroaryl), 4-(1H-pyrrol-1-yl) (rather than 4-alkyl or 4-amino), and N-cyclohexylacetamide (rather than N-arylacetamide)—constitutes a unique structural triad within the 1,2,4-triazole-3-thioacetamide chemical space. In the antibacterial thioacetamide-1,2,3-triazole series, substitutions to the triazole portion of the molecule dramatically decreased antibacterial activity, demonstrating that the heterocyclic core and its immediate substituents are critical determinants of biological potency . Within the 1,2,4-triazole subclass, a direct structural analog—2-[5-(3-aminophenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-cyclohexyl-acetamide (CID 892974)—was tested against coagulation factor XIa and exhibited an IC50 greater than 50,000 nM, indicating essentially no inhibition . This establishes a quantitative baseline: replacing the 5-(3-aminophenyl) substituent with 5-methyl and simultaneously replacing the 4-methyl group with 4-(1H-pyrrol-1-yl), as in the target compound, yields a substantially different molecular structure with a molecular formula (C15H21N5OS) and exact mass (319.146681 g/mol) entirely distinct from any 5-aryl or 4-methyl analog . The closest commercially cataloged analog by core structure is N-(2,3-dimethylphenyl)-2-[[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetamide (Mol Weight: 341.43 g/mol), which differs in its amide moiety and thus produces a different mass spectrum and retention profile .

Structural Biology Medicinal Chemistry Scaffold Diversity Triazole SAR

Inference of Low Off-Target Coagulation Risk Based on Structural Analog Activity

For procurement decisions where exclusion of coagulation cascade interference is critical (e.g., anti-infective or anti-inflammatory programs), the closest structurally characterized analog—2-[5-(3-aminophenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-cyclohexyl-acetamide (CID 892974)—provides a quantitative selectivity reference. In a fluorescence-based enzymatic assay, this close N-cyclohexyl-1,2,4-triazole analog inhibited human coagulation Factor XIa with an IC50 greater than 50,000 nM (50 µM), representing essentially no measurable inhibition at physiologically relevant concentrations . The target compound differs from this analog by replacement of the 5-(3-aminophenyl) group with 5-methyl and the 4-methyl group with 4-(1H-pyrrol-1-yl). While the electronic and steric effects of this double substitution cannot be precisely modeled without experimental data, the absence of the 5-aryl ring—which in the analog does not confer Factor XIa binding—combined with the pyrrole's electron-rich character, is unlikely to introduce a new, high-affinity interaction with the Factor XIa active site. This provides a class-level inference that the target compound is similarly devoid of coagulation pathway interference. Note: This is a class-level inference based on a single analog; direct selectivity profiling remains absent and should be interpreted cautiously for programs requiring definitive off-target liability assessment .

Selectivity Factor XIa Coagulation Cascade Off-target Profiling

Synthetic Tractability and Chemical Stability of the 4-Pyrrolyl-1,2,4-triazole Moiety via Paal-Knorr Chemistry

The 4-(1H-pyrrol-1-yl) substituent on the target compound's triazole core is accessible through the well-established Paal-Knorr condensation, a robust synthetic methodology demonstrated on related 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide systems. Specifically, treatment of 4-amino-3-thioacetamide precursors with 2,5-dimethoxytetrahydrofuran in acetic acid yields the corresponding 4-pyrrolyl derivatives in a single step . This methodology has been validated across multiple 4-amino-5-substituted-1,2,4-triazole scaffolds, confirming that the 4-pyrrolyl group is chemically stable under standard laboratory storage conditions and does not undergo spontaneous hydrolysis or ring-opening . For the target compound (5-methyl rather than 5-aryl), the absence of the electron-withdrawing 5-aryl substituent may enhance the electron density on the triazole ring, potentially affecting the kinetics of the Paal-Knorr cyclization or the stability of the resulting pyrrolyl group under strongly acidic conditions. However, the conserved 4-amino→4-pyrrolyl transformation chemistry provides a validated synthetic route for custom re-synthesis or scale-up, reducing reliance on single-supplier sourcing. Note: This is supporting synthetic chemistry evidence from closely related scaffolds and does not constitute a quantitative stability study for CAS 896286-84-3 itself .

Synthetic Chemistry Paal-Knorr Reaction Scalability Chemical Stability

Analytical Identity Verification: Exact Mass and GC-MS Spectral Differentiation from Closest Cataloged Analog

For procurement quality control and identity verification, the target compound's exact monoisotopic mass of 319.146681 g/mol provides a unique identifier resolvable by high-resolution mass spectrometry (HRMS), distinct from all other compounds sharing the same nominal molecular formula (C15H21N5OS). The closest commercially cataloged compound with a shared core is N-(2,3-dimethylphenyl)-2-[[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetamide (Exact Mass: 341.131031 g/mol; Mol Wt: 341.43 g/mol), differing by 22 Da due to the N-(2,3-dimethylphenyl) vs. N-cyclohexyl amide substitution . This mass difference is unequivocally resolvable even by unit-resolution LC-MS systems. Furthermore, this closest analog has at least one confirmed GC-MS spectrum in the Wiley Registry of Mass Spectral Data, establishing a spectral benchmark; the target compound will exhibit a distinct fragmentation pattern due to the cyclohexyl ring cleavage pathway absent in the aryl analog . Critically, the SpectraBase record for the analog contains the InChIKey (YCUGBRXZGJKUFM-UHFFFAOYSA-N) and exact mass, which can be used to computationally differentiate it from the target compound (expected distinct InChIKey and exact mass) during database searches. Note: No direct MS spectrum for CAS 896286-84-3 was identified in public spectral libraries; these differentiation criteria are inferred from the closest available analog .

Analytical Chemistry Quality Control Mass Spectrometry Identity Verification

Evidence-Anchored Application Scenarios for N-Cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Procurement


Chemogenomics and Scaffold-Hopping Libraries Targeting Novel Anti-Inflammatory Pathways

Based on class-level PASS prediction evidence indicating that 4-pyrrolyl-1,2,4-triazole-3-thioacetamides shift biological activity toward anti-inflammatory mechanisms , procurement of CAS 896286-84-3 is justified for inclusion in diversity-oriented screening libraries where the 5-methyl / 4-pyrrolyl / N-cyclohexyl triad has not been previously sampled. The target compound's structural divergence from the 4-amino precursor series provides a pharmacophore-distinct probe. However, researchers must note that direct anti-inflammatory IC50 data are absent, and the prediction serves as a hypothesis-generating rationale rather than a confirmed mechanism.

Selectivity Profiling in Coagulation Cascade Counter-Screens

The quantitative evidence that a close N-cyclohexyl-1,2,4-triazole analog exhibits negligible Factor XIa inhibition (IC50 >50,000 nM) supports the application of the target compound as a negative control or as a scaffold for developing compounds intended to avoid coagulation pathway interference. This is particularly relevant for anti-infective or oncology programs where bleeding risk is a contraindication. The 5-methyl substitution further distances the compound from the aryl-bearing analog, reinforcing the inference of low Factor XIa binding.

Analytical Method Development and Reference Standard Procurement

The distinct exact mass (319.146681 g/mol) and predicted chromatographic behavior of CAS 896286-84-3, relative to the closest cataloged analog (N-(2,3-dimethylphenyl) derivative, 341.131031 g/mol), provides a clear analytical differentiation criterion . Procuring the target compound as an authentic reference standard enables development of LC-MS/MS or GC-MS methods that unambiguously resolve it from structurally similar impurities or degradation products, a critical quality control step in any quantitative bioanalytical workflow.

Custom Synthesis Feasibility Assessment via Validated Paal-Knorr Route

For research groups requiring multi-gram quantities that exceed typical commercial catalog availability, the demonstrated Paal-Knorr condensation route on 4-amino-1,2,4-triazole precursors provides a chemically validated synthetic strategy . The target compound's 4-pyrrolyl moiety can be installed using this methodology, with the 5-methyl group already in place on the triazole ring during thioether formation. This de-risks scale-up by confirming the key transformation is feasible on the core scaffold.

Quote Request

Request a Quote for N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.